![molecular formula C13H16BClN2O2 B1427392 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1025719-17-8](/img/structure/B1427392.png)

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

Vue d'ensemble

Description

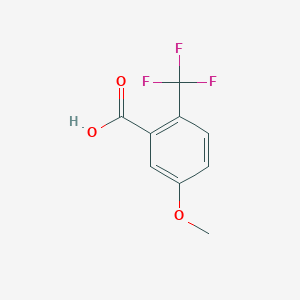

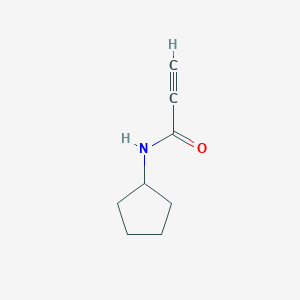

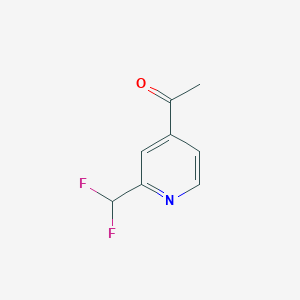

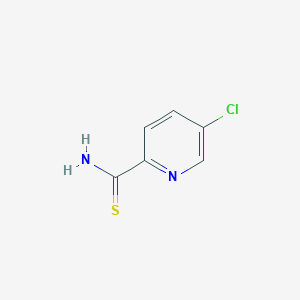

“3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the molecular formula C11H15BClNO2 . Its molecular weight is 239.51 g/mol . The compound is also known by other names such as “5-Chloropyridine-3-boronic acid pinacol ester” and "3-chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine" .

Molecular Structure Analysis

The InChI string of the compound is “InChI=1S/C11H15BClNO2/c1-10(2)11(3,4)16-12(15-10)8-5-9(13)7-14-6-8/h5-7H,1-4H3” and the canonical SMILES string is "B1(OC(C(O1)©C)©C)C2=CC(=CN=C2)Cl" . These strings provide a complete description of the molecule including the connectivity, tautomeric states, isotopic and stereochemical information.Physical and Chemical Properties Analysis

The compound has a molecular weight of 239.51 g/mol . Other physical and chemical properties such as boiling point or density are not available in the search results.Applications De Recherche Scientifique

Synthesis and Structural Analysis

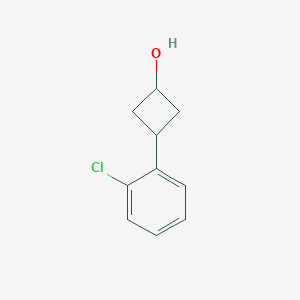

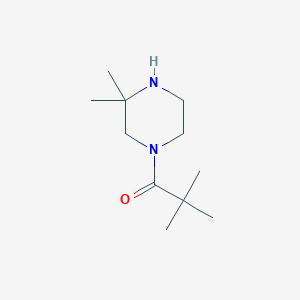

- The compound is used as a boric acid ester intermediate with benzene rings. It is synthesized through a three-step substitution reaction and its structure is confirmed using FTIR, NMR spectroscopy, and mass spectrometry. Single crystals are measured by X-ray diffraction for crystallographic and conformational analyses. The molecular structures are also calculated using density functional theory (DFT) to compare with X-ray diffraction values. This research reveals some physicochemical properties of the compound (Huang et al., 2021).

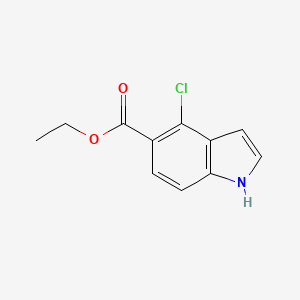

Luminescent Polymers

- The compound is involved in the synthesis of deeply colored polymers containing 1,3,4,6-tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione (IsoDPP) units in the main chain. These polymers, synthesized through palladium-catalyzed polycondensation, exhibit properties like high solubility in organic solvents and deep colors. They are investigated for potential applications in areas requiring luminescent materials (Welterlich, Charov, & Tieke, 2012).

Coordination Polymers

- A two-dimensional coordination polymer formed from cobalt(II) and an extended dipyridyl ligand incorporates this compound. The synthesis includes a palladium-catalyzed Suzuki coupling. The resulting polymer demonstrates square lattice topology and shows potential in material science for creating structures with specific geometric and electronic properties (Al-Fayaad et al., 2020).

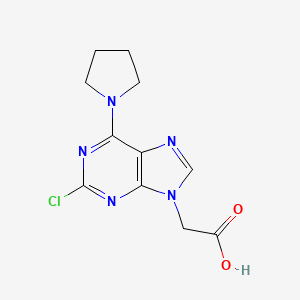

Synthesis of Pharmaceutically Relevant Compounds

- It's used in the high-yield synthesis of 18 F-RO948, a radiopharmaceutical for imaging tau protein-rich regions in the human brain. The synthesis method shows potential for creating (NH)heteroarene compounds in pharmaceutical research (Kim & Choe, 2020).

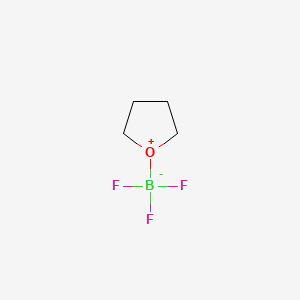

Fluoride Shuttle Batteries

- The compound is investigated as a boron-based anion acceptor in organic liquid electrolyte-based fluoride shuttle batteries (FSBs). This research explores its utility in enhancing the performance of FSBs, highlighting its role in improving fluoride ion conductivity and solubility (Kucuk & Abe, 2020).

Mécanisme D'action

Target of Action

Similar compounds have been used in the preparation of polyazatriaryl ligands by sequential borylation/suzuki-miyaura coupling .

Mode of Action

It is known that similar organoborane compounds interact with their targets through a process known as borylation, which involves the addition of a boron atom to the target molecule .

Biochemical Pathways

It is known that similar compounds are involved in the suzuki-miyaura coupling, a type of cross-coupling reaction, which is a key process in organic synthesis .

Pharmacokinetics

The compound’s predicted boiling point is 3611±320 °C and its predicted density is 116±01 g/cm3 .

Result of Action

It is known that similar compounds are used in the preparation of polyazatriaryl ligands .

Action Environment

It is recommended that the compound be stored in a sealed, dry environment at 2-8°c .

Propriétés

IUPAC Name |

3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BClN2O2/c1-12(2)13(3,4)19-14(18-12)8-5-9-10(15)7-17-11(9)16-6-8/h5-7H,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPAAWYLOFQTVPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NC=C3Cl)N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-pyrrolo[2,3-c]pyridine-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester](/img/structure/B1427309.png)

![(1-Cyclopropylethyl)[(2-methoxypyridin-3-yl)methyl]amine](/img/structure/B1427325.png)